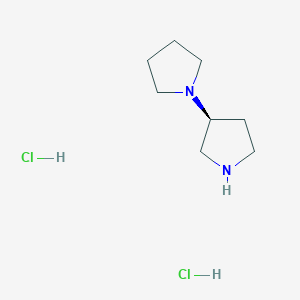
(S)-1,3'-Bipyrrolidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1,3’-Bipyrrolidine dihydrochloride is a chiral compound that is widely used in organic synthesis and pharmaceutical research. It is known for its ability to act as a ligand in asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,3’-Bipyrrolidine dihydrochloride typically involves the reaction of pyrrolidine with a suitable chiral auxiliary under controlled conditions. One common method includes the use of a chiral catalyst to induce the desired stereochemistry. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of (S)-1,3’-Bipyrrolidine dihydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1,3’-Bipyrrolidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and acyl chlorides, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(S)-1,3’-Bipyrrolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-1,3’-Bipyrrolidine dihydrochloride involves its ability to act as a chiral ligand, facilitating asymmetric synthesis. It binds to metal catalysts, creating a chiral environment that promotes the formation of enantiomerically pure products. The molecular targets and pathways involved include interactions with various metal ions and substrates, leading to the desired stereochemical outcomes.
Comparación Con Compuestos Similares
Similar Compounds
®-1,3’-Bipyrrolidine dihydrochloride: The enantiomer of (S)-1,3’-Bipyrrolidine dihydrochloride, used in similar applications but with opposite stereochemistry.
1,2-Diaminocyclohexane: Another chiral ligand used in asymmetric synthesis.
Proline derivatives: Commonly used chiral catalysts in organic synthesis.
Uniqueness
(S)-1,3’-Bipyrrolidine dihydrochloride is unique due to its specific chiral configuration, which makes it particularly effective in certain asymmetric synthesis reactions. Its ability to form stable complexes with metal catalysts and its high enantioselectivity set it apart from other similar compounds.
Propiedades
Número CAS |
859027-47-7 |
|---|---|
Fórmula molecular |
C8H17ClN2 |
Peso molecular |
176.69 g/mol |
Nombre IUPAC |
1-[(3S)-pyrrolidin-3-yl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-2-6-10(5-1)8-3-4-9-7-8;/h8-9H,1-7H2;1H/t8-;/m0./s1 |
Clave InChI |
YVDLKXCXGLINFV-QRPNPIFTSA-N |
SMILES |
C1CCN(C1)C2CCNC2.Cl.Cl |
SMILES isomérico |
C1CCN(C1)[C@H]2CCNC2.Cl |
SMILES canónico |
C1CCN(C1)C2CCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


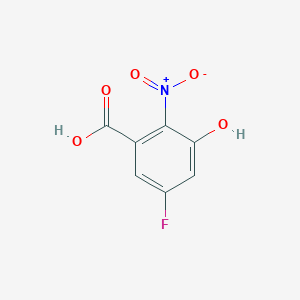
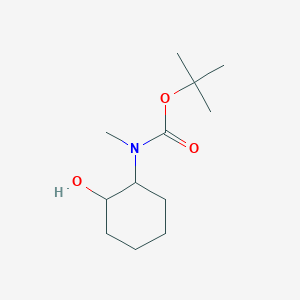
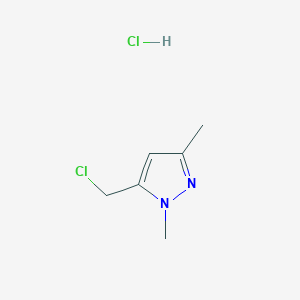
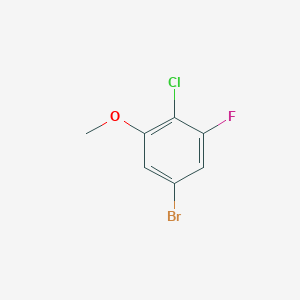
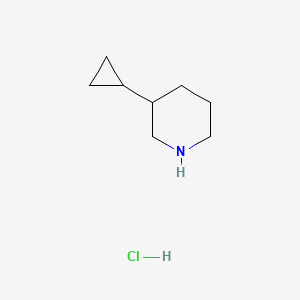

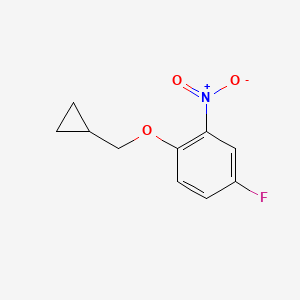
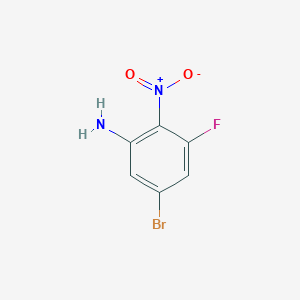
![[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B1376294.png)
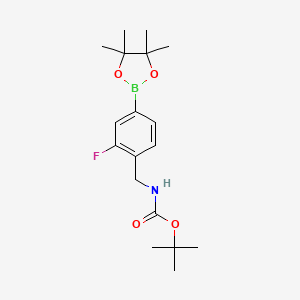

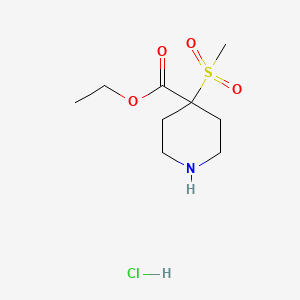
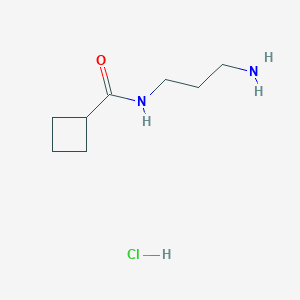
![5-Azaspiro[2.4]heptan-7-ol hydrochloride](/img/structure/B1376301.png)
